molecular formula C17H16FNO2 B567690 Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate CAS No. 1255574-62-9

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Cat. No.: B567690
CAS No.: 1255574-62-9
M. Wt: 285.318
InChI Key: IGJYPXXIOMBUNS-UHFFFAOYSA-N
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Description

“Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate” is a chemical compound with the CAS Number: 1255574-62-9 . It has a molecular weight of 285.32 . The IUPAC name for this compound is benzyl 1- (4-fluorophenyl)cyclopropylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16FNO2/c18-15-8-6-14 (7-9-15)17 (10-11-17)19-16 (20)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2, (H,19,20) . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 285.32 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available data.

Scientific Research Applications

Catalysis and Stereoselectivity

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate has been involved in studies focused on stereospecific coupling with arylboronic esters, showcasing the ability to control the absolute stereochemistry with different ligands, demonstrating either selective inversion or retention at the electrophilic carbon. These findings underscore the compound's role in precise catalytic processes and its potential in stereocontrolled synthesis (Harris et al., 2013).

Intramolecular Hydrofunctionalization

The compound has also been integral in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, facilitating the efficient formation of complex cyclic structures like piperidine derivatives and oxygen heterocycles, indicating its utility in synthesizing intricate molecular architectures with high selectivity and under mild conditions (Zhang et al., 2006).

Carba-Sugar Synthesis

In carbohydrate chemistry, the compound was pivotal in the synthesis of carba-sugar enones (gabosines), illustrating its role in the transformation of cyclopropyl derivatives and its potential in the generation of new carbohydrate mimetics with varied biological activities (Corsaro et al., 2006).

Photopolymerization

The compound has shown potential in the field of material science, particularly in the photoinitiated cationic polymerization of substituted vinylcyclopropanes. This application suggests its relevance in the development of novel materials with specific properties, such as controlled volume shrinkage and ring-opening characteristics, which are crucial in polymer design (Al-Doaiss et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, Benzyl carbamate, indicates that it may be harmful if inhaled and may cause respiratory irritation . It’s recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it’s advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Properties

IUPAC Name

benzyl N-[1-(4-fluorophenyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)17(10-11-17)19-16(20)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJYPXXIOMBUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682016
Record name Benzyl [1-(4-fluorophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-62-9
Record name Carbamic acid, N-[1-(4-fluorophenyl)cyclopropyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [1-(4-fluorophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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